molecular formula C21H26N2O3 B5642227 2-(cyclopropylmethyl)-9-[oxo(phenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one

2-(cyclopropylmethyl)-9-[oxo(phenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5642227
M. Wt: 354.4 g/mol
InChI Key: UGUCGAIYULMTCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds within the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one family involves a series of chemical reactions that introduce various substituents to the spiro-lactam ring. Key steps in the synthesis often include Michael addition reactions, utilizing lithium enolates or other nucleophiles to introduce substituents at strategic positions on the ring system (Clark et al., 1983).

Molecular Structure Analysis

The molecular structure of "2-(cyclopropylmethyl)-9-[oxo(phenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one" and related compounds is defined by the diazaspiro[5.5]undecane core, which includes a spiro junction connecting a cyclohexanone ring and a lactam ring. The structure is further modified by substituents like cyclopropylmethyl and phenylacetyl groups, which influence the compound's chemical reactivity and physical properties. X-ray crystallography and NMR techniques are often employed to elucidate these complex structures (Islam et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives is significantly influenced by the presence of the spiro-lactam and the substituents attached to the rings. These compounds participate in various chemical reactions, including Michael addition, nucleophilic substitution, and spirocyclization, which are central to their synthesis and functionalization. The specific reactivity patterns enable the introduction of diverse functional groups, expanding the utility of these compounds in medicinal chemistry and other applications (Yang et al., 2008).

properties

IUPAC Name

1-[2-(cyclopropylmethyl)-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl]-2-phenylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c24-18-8-9-21(15-23(18)14-16-6-7-16)10-12-22(13-11-21)20(26)19(25)17-4-2-1-3-5-17/h1-5,16H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUCGAIYULMTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC3(CCC2=O)CCN(CC3)C(=O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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